

Synergistic Power of Ceftazidime Sodium: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftazidime sodium**

Cat. No.: **B1231384**

[Get Quote](#)

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a cornerstone of modern therapeutic approaches. This guide provides a comprehensive comparison of the synergistic effects of **Ceftazidime sodium** with other classes of antibiotics, offering researchers, scientists, and drug development professionals a detailed overview of experimental data and methodologies. The focus is on multidrug-resistant organisms, particularly *Pseudomonas aeruginosa* and *Klebsiella pneumoniae*, where combination therapy is often critical.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Ceftazidime in combination with various antibiotics has been extensively evaluated using in vitro methods such as the checkerboard assay and time-kill analysis. The Fractional Inhibitory Concentration Index (FICI) is a key metric from checkerboard assays, where a value of ≤ 0.5 typically indicates synergy. Time-kill assays provide a dynamic view of bactericidal activity, with synergy often defined as a $\geq 2\text{-log}_{10}$ decrease in bacterial colony-forming units (CFU/mL) by the combination compared to the most active single agent.

Ceftazidime-Avibactam (CZA) Combinations

Ceftazidime is frequently combined with Avibactam, a β -lactamase inhibitor, to counteract resistance mechanisms.[\[1\]](#)[\[2\]](#) The synergistic activity of this combination with other antibiotics against resistant Gram-negative bacteria is a key area of research.[\[2\]](#)[\[3\]](#)

Combination Partner	Organism	FICI Range	Synergy Rate (%)	Reference
Colistin	P. aeruginosa (XDR)	0.312 - 1.000	25% (4/16 isolates)	[4]
Fosfomycin	P. aeruginosa (MDR)	≤ 0.5	Not specified, synergy observed	[5]
Fosfomycin	K. pneumoniae (MBL-producing)	Not specified	72.7%	[6]
Meropenem	K. pneumoniae (KPC-producing)	Not specified	91.30%	[7]
Amikacin	K. pneumoniae (IMP-producing)	Not specified	58.30%	[7]
Aztreonam	K. pneumoniae (MBL-producing)	Not specified	100.00%	[7]

XDR: Extensively Drug-Resistant, MDR: Multidrug-Resistant, MBL: Metallo- β -lactamase, KPC: Klebsiella pneumoniae carbapenemase, IMP: Imipenemase.

Ceftazidime and Aminoglycoside Combinations

The combination of Ceftazidime with aminoglycosides like amikacin, gentamicin, and tobramycin has been a long-standing strategy, particularly for P. aeruginosa infections.[\[8\]](#)[\[9\]](#)[\[10\]](#) The mechanism of synergy is often attributed to the aminoglycoside-mediated disruption of the bacterial outer membrane, which facilitates the entry of Ceftazidime.[\[11\]](#)

Combination Partner	Organism	Synergy Definition	Outcome	Reference
Sisomicin	P. aeruginosa	Clinical Improvement	Better reduction in sputum bacterial count	[8]
Amikacin	P. aeruginosa & K. pneumoniae	$\geq 2.15\text{-log}_{10}$ CFU/mL decrease	Synergistic	[12]
Tobramycin	P. aeruginosa	Not specified	Increased efficacy	[13]

Experimental Protocols

Accurate assessment of antibiotic synergy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.[14][15][16]

1. Preparation of Materials:

- 96-well microtiter plates.
- Mueller-Hinton Broth (MHB).
- Stock solutions of Ceftazidime and the second antibiotic, prepared at a concentration at least double the highest concentration to be tested.
- Bacterial inoculum standardized to 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[14]

2. Assay Setup:

- Dispense 50 μ L of MHB into each well of the microtiter plate.[14]
- Create serial twofold dilutions of Ceftazidime along the rows (ordinate) of the plate.
- Create serial twofold dilutions of the second antibiotic along the columns (abscissa) of the plate.[14]
- The final volume in each well after adding the bacterial inoculum should be 100 μ L or 200 μ L, depending on the specific protocol.[14]

3. Incubation:

- Inoculate each well with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-24 hours.[15]

4. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $FIC = \frac{MIC \text{ of Drug A in combination}}{MIC \text{ of Drug A alone}}$ [15]
 - $FIC = \frac{MIC \text{ of Drug B in combination}}{MIC \text{ of Drug B alone}}$ [15]
- Calculate the FICI: $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B.}$ [15]
- Interpretation of FICI values:[14][15]
 - Synergy: $FICI \leq 0.5$
 - Additive/Indifference: $0.5 < FICI \leq 4$
 - Antagonism: $FICI > 4$

Time-Kill Assay Protocol

Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time.[17][18]

1. Preparation of Materials:

- Culture flasks or tubes with MHB.
- Stock solutions of the antibiotics.
- Bacterial culture in the exponential growth phase (log phase).

2. Assay Setup:

- Prepare flasks containing MHB with the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC of the organism (e.g., 0.5x MIC, 1x MIC, 2x MIC).
- Include a growth control flask without any antibiotic.
- Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5×10^5 CFU/mL.[17]

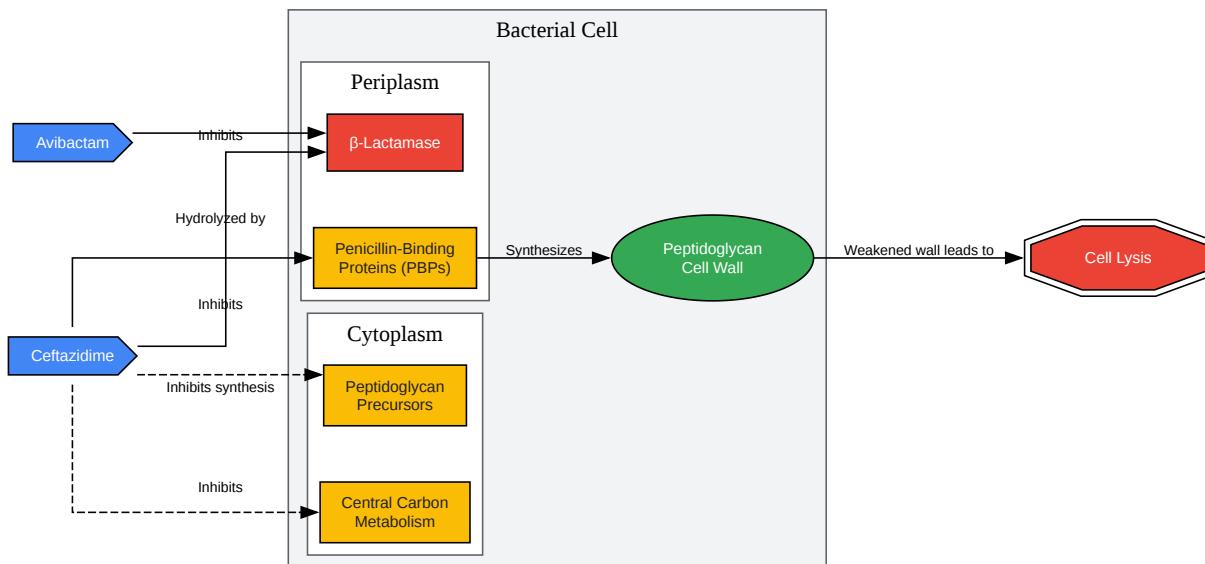
3. Incubation and Sampling:

- Incubate the flasks at 37°C, often with shaking.
- Collect aliquots from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).[13]

4. Viable Cell Counting:

- Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., sterile saline).
- Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar).
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.

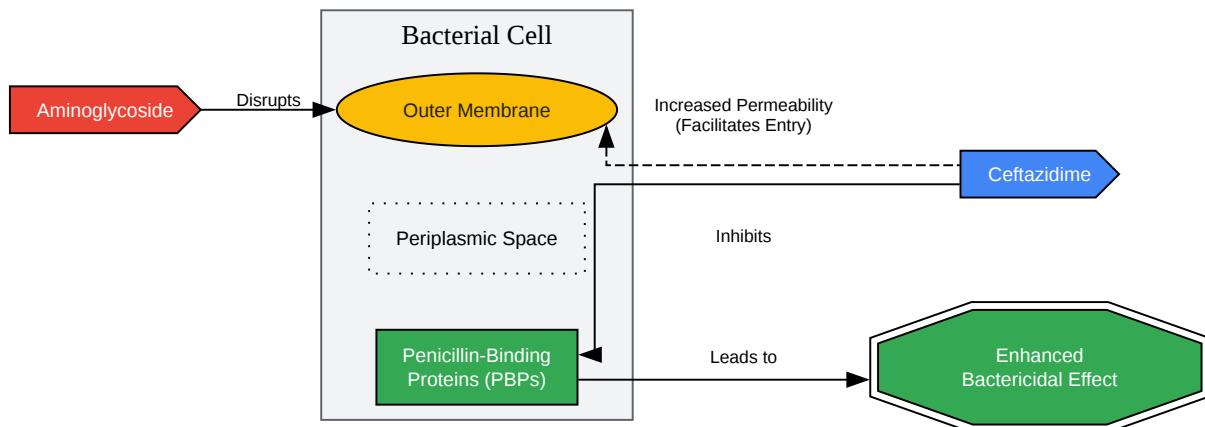
5. Data Analysis:


- Plot the \log_{10} CFU/mL versus time for each antibiotic concentration and combination.
- Interpretation:[7][17]
 - Synergy: $A \geq 2\log_{10}$ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
 - Bactericidal activity: $A \geq 3\log_{10}$ decrease in CFU/mL from the initial inoculum.
 - Bacteriostatic activity: $A < 3\log_{10}$ decrease in CFU/mL from the initial inoculum.

Mechanisms of Synergy and Signaling Pathways

Understanding the molecular basis of synergy is crucial for the rational design of combination therapies.

Ceftazidime-Avibactam Mechanism of Action


Ceftazidime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[19] Avibactam is a non- β -lactam β -lactamase inhibitor that protects Ceftazidime from degradation by a wide range of β -lactamases, including Class A, C, and some Class D enzymes.[5][19] Studies have shown that the combination of Ceftazidime and Avibactam not only disrupts the final stages of peptidoglycan synthesis but also affects earlier cytoplasmic steps and the biogenesis of the outer membrane.[19][20][21] Furthermore, this combination can significantly inhibit central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle.[20][21][22]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ceftazidime-Avibactam.

Synergistic Mechanism of Ceftazidime and Aminoglycosides

The synergy between β -lactams like Ceftazidime and aminoglycosides is a classic example of combination therapy. Aminoglycosides bind to the bacterial outer membrane, causing disruption and increasing its permeability.^[11] This enhanced permeability facilitates the entry of Ceftazidime into the periplasmic space, allowing it to reach its target, the PBPs, in higher concentrations, thus leading to a more potent bactericidal effect.

[Click to download full resolution via product page](#)

Caption: Synergistic action of Ceftazidime and Aminoglycosides.

Conclusion

The combination of Ceftazidime with other antibiotics, particularly β -lactamase inhibitors and aminoglycosides, demonstrates significant synergistic potential against challenging multidrug-resistant pathogens. The choice of a combination partner should be guided by the specific resistance mechanisms of the infecting organism. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and clinicians working to optimize antibiotic treatment strategies and combat the growing threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. [In vitro activity of ceftazidime-avibactam combined with colistin against extensively drug-resistant *Pseudomonas aeruginosa*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of ceftazidime-avibactam combined with different antimicrobials against carbapenem-resistant *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime monotherapy vs. combined therapy in *Pseudomonas* pulmonary infections in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating Genotype-Specific Aminoglycoside Combinations with Ceftazidime/Avibactam for KPC-Producing *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftazidime/avibactam alone or in combination with an aminoglycoside for treatment of carbapenem-resistant Enterobacteriales infections: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycoside Concentrations Required for Synergy with Carbapenems against *Pseudomonas aeruginosa* Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant *Klebsiella pneumoniae* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration and Time Kill Curve Studies of Tobracef, A Fixed Dose Combination of Ceftazidime and Tobramycin – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 16. Checkerboard Synergy Testing [bio-protocol.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]
- 19. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Synergistic Power of Ceftazidime Sodium: A Comparative Guide to Combination Antibiotic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231384#synergistic-effect-of-ceftazidime-sodium-with-other-antibiotics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com